D-Leucinol
Overview
Description
Mechanism of Action
Target of Action
D-Leucinol primarily targets the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism . It also interacts with the L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells .
Mode of Action
The activation of mTORC1 by this compound involves two successive events: the cellular uptake by LAT1 and the subsequent activation of mTORC1 . The structural requirement for recognition by LAT1 includes carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain . For mTORC1 activation, the requirements are more rigorous, necessitating a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .
Biochemical Pathways
this compound affects the mTORC1 signaling pathway, which controls cell cycle, growth, metabolism, and survival . This pathway is one of the well-recognized cellular signaling pathways mobilized by amino acids .
Pharmacokinetics
A related study on d-leucine suggests that d-amino acids are predominantly metabolized by renal d-amino-acid oxidase (dao) to their corresponding α-keto acids
Result of Action
The activation of mTORC1 by this compound leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 . This process regulates cell growth and metabolism, and its dysregulation is often associated with diseases such as cancer .
Biochemical Analysis
Biochemical Properties
D-Leucinol interacts with various biomolecules in the cell. It is recognized by the L-type amino acid transporter 1 (LAT1), which is responsible for its cellular uptake . The activation of certain cellular pathways, such as the mechanistic target of rapamycin complex 1 (mTORC1), requires more specific structural features .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For instance, it has been suggested that this compound may play a role in the activation of mTORC1, a key regulator of cell growth and metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its uptake into cells via LAT1 and subsequent interactions with intracellular biomolecules . Once inside the cell, this compound may interact with various enzymes and proteins, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 198-200 °C at 768 mmHg, indicating its stability under normal laboratory conditions .
Transport and Distribution
This compound is transported into cells via LAT1 Once inside the cell, it may be distributed to various subcellular locations depending on its interactions with intracellular biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Leucinol can be synthesized through several methods. One common approach involves the reduction of leucine derivatives. For instance, the reduction of N-tert-butoxycarbonyl-L-leucinal using lithium aluminum hydride in anhydrous ethyl ether at low temperatures yields this compound . Another method involves the condensation of functionalized nitriles with amino alcohols in the presence of a Lewis or Bronsted acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal catalysts and specific reaction environments to facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
D-Leucinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve the use of halogenating agents or other nucleophiles under controlled conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce simpler alcohols .
Scientific Research Applications
D-Leucinol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-Leucinol include:
- (S)-(+)-Leucinol
- L-tert-Leucinol
- ®-(-)-2-Amino-3-methyl-1-butanol
- (S)-(+)-Isoleucinol
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This chiral specificity makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Properties
IUPAC Name |
(2R)-2-amino-4-methylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSSPAXIFBTOHY-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101044482 | |
Record name | (2R)-2-Amino-4-methyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53448-09-2 | |
Record name | (2R)-2-Amino-4-methyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D(-)-Leucinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is D-Leucinol used in the development of pharmaceuticals?
A1: this compound serves as a key starting material in the synthesis of various pharmaceutical compounds. For instance, it plays a crucial role in creating a potent CX3CR1 antagonist, a potential treatment for multiple sclerosis []. This antagonist is labeled with different isotopes (e.g., [2′-14C], [3′, 5′-3H], [1-14C], and [4-14C]) to facilitate research and development. These labeled forms enable scientists to track the drug's distribution and metabolism within the body, crucial for understanding its efficacy and safety [].
Q2: Can this compound be used to create catalysts for chemical reactions?
A2: Yes, this compound can be used to synthesize chiral metal complexes that exhibit catalytic properties. For example, reacting D-(+)-leucinol with nickel(II) chloride or L-(-)-leucinol with cobalt(II) acetate tetrahydrate yields complexes capable of catalyzing the Henry reaction []. This reaction is essential for forming carbon-carbon bonds, highlighting this compound's versatility in organic synthesis.
Q3: Are there any studies on the structural properties of compounds derived from this compound?
A3: Yes, researchers have characterized the structure of compounds incorporating this compound. One example is a chiral zinc-nitrogen coordination compound synthesized using this compound and hexahydropyridinepropionitrile []. This compound, characterized using single-crystal X-ray diffraction, demonstrated catalytic activity in the nitrile silylation of benzaldehyde []. Such structural studies provide insights into the compound's properties and potential applications.
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